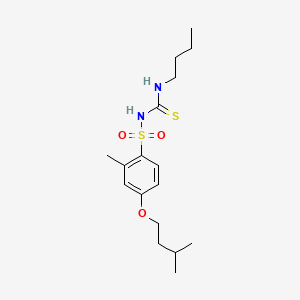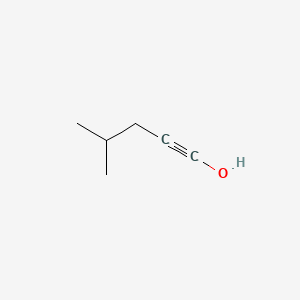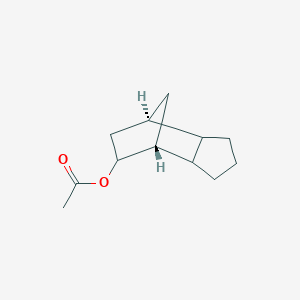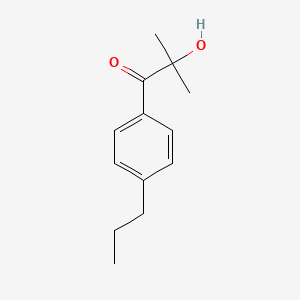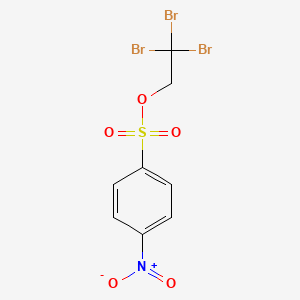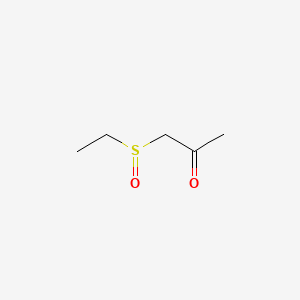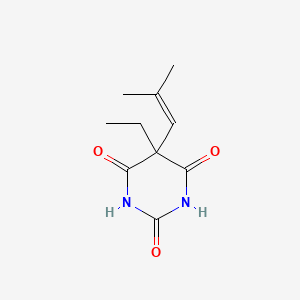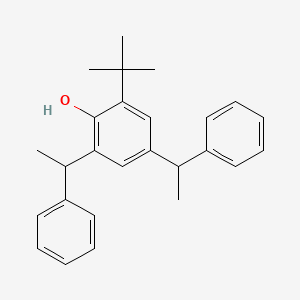
2-(1,1-Dimethylethyl)-4,6-bis(1-phenylethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,1-Dimethylethyl)-4,6-bis(1-phenylethyl)phenol is a phenolic compound known for its unique chemical structure and properties It is characterized by the presence of tert-butyl and phenylethyl groups attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-Dimethylethyl)-4,6-bis(1-phenylethyl)phenol typically involves the alkylation of phenol derivatives. One common method includes the Friedel-Crafts alkylation reaction, where phenol is reacted with tert-butyl chloride and phenylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(1,1-Dimethylethyl)-4,6-bis(1-phenylethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the phenolic group to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce halogens or nitro groups onto the phenol ring.
Scientific Research Applications
2-(1,1-Dimethylethyl)-4,6-bis(1-phenylethyl)phenol has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s antioxidant properties make it useful in studying oxidative stress and related biological processes.
Medicine: Research explores its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: It is utilized in the production of polymers, resins, and other industrial materials due to its stabilizing properties.
Mechanism of Action
The mechanism of action of 2-(1,1-Dimethylethyl)-4,6-bis(1-phenylethyl)phenol involves its interaction with molecular targets such as enzymes and receptors. Its phenolic structure allows it to act as an antioxidant by donating hydrogen atoms to neutralize free radicals. Additionally, it can inhibit certain enzymes involved in inflammatory pathways, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butylphenol: Another phenolic compound with similar antioxidant properties.
4-tert-Butylphenol: Shares the tert-butyl group but differs in its overall structure and reactivity.
2,4-Di-tert-butylphenol: Similar in structure but with different substitution patterns on the phenol ring.
Uniqueness
2-(1,1-Dimethylethyl)-4,6-bis(1-phenylethyl)phenol is unique due to the presence of both tert-butyl and phenylethyl groups, which confer distinct chemical and physical properties. Its specific substitution pattern enhances its stability and reactivity, making it valuable in various applications.
Properties
CAS No. |
51024-05-6 |
|---|---|
Molecular Formula |
C26H30O |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
2-tert-butyl-4,6-bis(1-phenylethyl)phenol |
InChI |
InChI=1S/C26H30O/c1-18(20-12-8-6-9-13-20)22-16-23(19(2)21-14-10-7-11-15-21)25(27)24(17-22)26(3,4)5/h6-19,27H,1-5H3 |
InChI Key |
FSKWPMWCAAAHCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


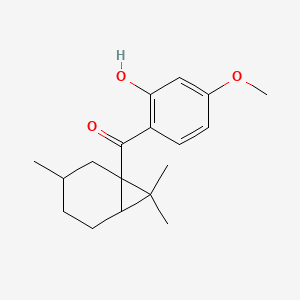
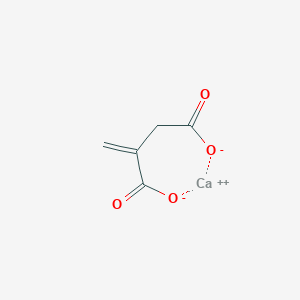
![(2E)-2-[(1R,5S)-1,8,8-trimethyl-3-oxo-2-oxabicyclo[3.2.1]octan-4-ylidene]acetonitrile](/img/structure/B13799081.png)
![(R)-1-[(3,4-Dihydroxyphenyl)methyl]-1,2,3,4-tetrahydro-2-methylisoquinoline-6,7-diol](/img/structure/B13799089.png)
![6,8-Dimethyl-6,8-diazabicyclo[3.2.2]nonane-7,9-dione](/img/structure/B13799096.png)
